3-[(3-Chlorophenoxy)methyl]benzohydrazide
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Overview
Description
3-[(3-Chlorophenoxy)methyl]benzohydrazide is an organic compound with the molecular formula C14H13ClN2O2. It is a hydrazide derivative of benzoic acid, where the hydrazide group is attached to a benzene ring substituted with a 3-(3-chlorophenoxy)methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chlorophenoxy)methyl]benzohydrazide typically involves the reaction of 3-(3-chlorophenoxy)methylbenzoic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Starting Materials: 3-(3-chlorophenoxy)methylbenzoic acid and hydrazine hydrate.
Solvent: Ethanol or methanol.
Reaction Conditions: Reflux for several hours.
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and control.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chlorophenoxy)methyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazines or amines.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of hydrazines or primary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-[(3-Chlorophenoxy)methyl]benzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(3-Chlorophenoxy)methyl]benzohydrazide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The hydrazide group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The phenoxy group may enhance binding affinity through hydrophobic interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Chlorophenoxy)methyl]benzohydrazide
- 3-[(3-Bromophenoxy)methyl]benzohydrazide
- 3-[(3-Methylphenoxy)methyl]benzohydrazide
Uniqueness
3-[(3-Chlorophenoxy)methyl]benzohydrazide is unique due to the presence of the 3-chlorophenoxy group, which imparts specific chemical and physical properties. The chlorine atom can participate in various reactions, making the compound versatile for different applications. Compared to its analogs, the chlorinated derivative may exhibit different reactivity and binding characteristics, making it suitable for specific research and industrial purposes.
Properties
IUPAC Name |
3-[(3-chlorophenoxy)methyl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-12-5-2-6-13(8-12)19-9-10-3-1-4-11(7-10)14(18)17-16/h1-8H,9,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAJABYYVXXUNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NN)COC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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